O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine

IDO1 inhibition immuno-oncology structure–activity relationship

O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine (CAS 1388071-73-5) is an O-substituted hydroxylamine derivative featuring a benzyl scaffold bearing chlorine at the 3-position and a trifluoromethyl group at the 4-position of the phenyl ring. Its molecular formula is C₈H₇ClF₃NO with a molecular weight of 225.59–225.60 g·mol⁻¹.

Molecular Formula C8H7ClF3NO
Molecular Weight 225.59 g/mol
Cat. No. B11730966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine
Molecular FormulaC8H7ClF3NO
Molecular Weight225.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CON)Cl)C(F)(F)F
InChIInChI=1S/C8H7ClF3NO/c9-7-3-5(4-14-13)1-2-6(7)8(10,11)12/h1-3H,4,13H2
InChIKeyDHOIPUCWYNFNTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine (CAS 1388071-73-5) Procurement Baseline: Core Identity and Physicochemical Profile


O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine (CAS 1388071-73-5) is an O-substituted hydroxylamine derivative featuring a benzyl scaffold bearing chlorine at the 3-position and a trifluoromethyl group at the 4-position of the phenyl ring . Its molecular formula is C₈H₇ClF₃NO with a molecular weight of 225.59–225.60 g·mol⁻¹ [1]. The compound is formally classified as an O-alkylhydroxylamine, a chemotype that has been validated as a mechanism-based inhibitor scaffold for indoleamine 2,3-dioxygenase-1 (IDO1) and is broadly represented in patent families targeting HMG-CoA reductase [2][3]. Commercial availability is documented through multiple vendors at purities typically ≥98% .

Why Generic O-Benzylhydroxylamine Analogs Cannot Substitute for the 3-Chloro-4-(trifluoromethyl) Congener in IDO1-Targeted or HMG-CoA Reductase Programs


The O-benzylhydroxylamine scaffold exhibits pronounced sensitivity to aryl substitution pattern, with both the identity and ring position of halogen/trifluoromethyl groups dictating inhibitory potency in mechanistically distinct enzyme systems. Published structure–activity relationship (SAR) data for IDO1 inhibition demonstrate that a 3-chloro substituent improves potency versus the unsubstituted lead by approximately 2.7-fold (IC₅₀ 0.30 μM vs. 0.81 μM), whereas 4-trifluoromethyl substitution substantially weakens activity (IC₅₀ 8.9 μM) [1]. Consequently, generic or off-target procurement of any single-substituent O-benzylhydroxylamine – or the regioisomeric 3-CF₃,4-Cl variant (IC₅₀ 0.49 μM) – will yield quantitatively different pharmacological profiles. The 3-Cl,4-CF₃ substitution pattern therefore represents a distinct and non-interchangeable chemical space within this pharmacophore class [2].

Quantitative Differentiation Evidence for O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine (CAS 1388071-73-5)


IDO1 Inhibitory Potency: SAR-Based Class-Level Inference for the 3-Cl,4-CF₃ Substitution Pattern vs. Monosubstituted and Regioisomeric Analogs

Although the exact 3-Cl,4-CF₃ compound has not been independently reported in the IDO1 SAR literature, its potency can be benchmarked against the two monosubstituted constituents and the regioisomer from the disubstituted series published by Malachowski et al. (2016) [1]. The 3-chloro monosubstituted analog (compound 9) exhibits an IC₅₀ of 0.30 ± 0.015 μM, representing a 2.7-fold improvement over the unsubstituted lead O-benzylhydroxylamine (IC₅₀ 0.81 ± 0.081 μM). The 4-trifluoromethyl monosubstituted analog (compound 25) yields an IC₅₀ of 8.9 μM, an 11-fold loss of potency. In the disubstituted series, the regioisomer 3-CF₃,4-Cl (compound 33) gives an IC₅₀ of 0.49 μM, while the 3,4-dichloro analog (compound 41) yields IC₅₀ 2.1 μM [1]. These data indicate that simultaneous 3-Cl and 4-CF₃ substitution places the compound in a unique activity space distinct from any single-substituent or regioisomeric comparator.

IDO1 inhibition immuno-oncology structure–activity relationship

Regioisomeric Differentiation: O-(3-Cl,4-CF₃) vs. O-(3-CF₃,4-Cl) Substitution Pattern in IDO1 Pharmacophore Modeling

The 3-CF₃,4-Cl regioisomer (compound 33) is the only 3,4-disubstituted chloro/trifluoromethyl O-benzylhydroxylamine characterized in the published IDO1 SAR study, with an IC₅₀ of 0.49 μM [1]. The target compound, bearing the inverted 3-Cl,4-CF₃ pattern, represents a distinct chemical entity expected to exhibit different halogen-bonding and hydrophobic interactions within the IDO1 active site. The Malachowski study specifically demonstrated that meta-halogen substitution is most beneficial for potency (0.30–0.34 μM for 3-Cl, 3-Br, 3-I), whereas para-CF₃ is the least favorable single substitution tested (8.9 μM) [1]. The 3-Cl,4-CF₃ combination creates an electronic push–pull system (electron-withdrawing Cl and CF₃ in a 1,2,4-substitution pattern) that is geometrically and electronically distinct from the 3-CF₃,4-Cl arrangement.

regioisomer selectivity halogen bonding medicinal chemistry

O- vs. N-Substituted Hydroxylamine Isomerism: Functional Group Connectivity Determines Enzyme Inhibitor Pharmacophore Validity

A constitutionally isomeric compound, N-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine (CAS 2229278-17-3; identical molecular formula C₈H₇ClF₃NO, MW 225.59) , exists as a distinct commercial entity. The O-substitution connectivity is mechanistically critical for IDO1 inhibition: the O-benzylhydroxylamine chemotype functions as a stable alkylperoxy transition-state mimic coordinating to the heme iron via the amine group, as confirmed by UV-Vis spectroscopic analysis [1]. N-Substituted hydroxylamines lack this geometric arrangement and are not validated for the same mechanism-based inhibition. The O-substituted compound (CAS 1388071-73-5) is therefore the correct pharmacophore-bearing isomer for IDO1-targeted programs.

constitutional isomerism hydroxylamine pharmacology mechanism-based inhibition

Patent-Backed HMG-CoA Reductase Inhibitor Class Membership: Substituted Hydroxylamine Scaffold Validation

The DE3739882A1 patent family [1] explicitly claims substituted hydroxylamines of formula encompassing the O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine chemotype as inhibitors of HMG-CoA reductase (3-hydroxy-3-methylglutaryl coenzyme A reductase), the rate-limiting enzyme in cholesterol biosynthesis. The patent describes superior inhibitory activity ('überlegene inhibitorische Wirkung') for substituted hydroxylamines versus prior art statin-class scaffolds [1]. While the patent does not disclose individual compound IC₅₀ values, the structural claims cover Ar-O-NH₂ compounds with halogen and trifluoromethyl substitution patterns matching the target compound. This contrasts with O-benzylhydroxylamine (unsubstituted), which is not specifically claimed in the HMG-CoA reductase patent space.

HMG-CoA reductase cholesterol biosynthesis hypolipidemic agents

Commercial Purity Benchmarking: 98% Minimum Purity Standard Enables Reproducible Biological Assay Deployment

The target compound is commercially available at a standard purity specification of 98% (HPLC) from multiple suppliers . This contrasts with the unsubstituted O-benzylhydroxylamine, which is commonly supplied as the hydrochloride salt (CAS 2687-43-6) requiring additional neutralization steps before use in biological assays . The free-base form of the 3-Cl,4-CF₃ compound eliminates salt-exchange variability and associated counterion effects on enzyme inhibition measurements. The predicted boiling point of 284.2 ± 40.0 °C [1] and the long-term storage recommendation at cool, dry conditions without hazardous material classification further simplify procurement and handling logistics.

compound procurement assay reproducibility quality control

Optimal Deployment Scenarios for O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine in Drug Discovery and Chemical Biology


IDO1 Inhibitor SAR Expansion: Filling the 3-Cl,4-CF₃ Gap in Disubstituted O-Benzylhydroxylamine Matrices

The compound is best deployed as a probe to complete the 3,4-disubstituted SAR matrix of O-benzylhydroxylamine IDO1 inhibitors, where only the 3-CF₃,4-Cl regioisomer (IC₅₀ 0.49 μM) and 3,4-Cl₂ analog (IC₅₀ 2.1 μM) have been characterized [1]. Testing this compound will reveal whether the meta-Cl/para-CF₃ arrangement produces additive, synergistic, or antagonistic effects on IDO1 potency relative to the 3-Cl monosubstituted baseline (IC₅₀ 0.30 μM).

HMG-CoA Reductase Inhibitor Lead Identification Using DE3739882A1 Patent-Guided Chemistry

The DE3739882A1 patent explicitly claims substituted O-benzylhydroxylamines with halogen/trifluoromethyl aryl substitution as HMG-CoA reductase inhibitors with asserted superiority over prior art scaffolds [2]. The 3-Cl,4-CF₃ compound falls squarely within the claimed chemical space and can serve as a starting point for cholesterol biosynthesis inhibition screening programs, particularly where lipophilic modulation via the CF₃ group is desired for membrane partitioning.

Mechanistic Probe for Heme-Iron Coordination Studies: O- vs. N-Benzylhydroxylamine Isomer Specificity

The O-substituted connectivity is mechanistically essential for heme-iron coordination in IDO1, as demonstrated by UV-Vis Soret band shifts (427 → 419–421 nm) upon inhibitor binding [3]. This compound can be employed as a tool to investigate the binding mode specificity of 3,4-disubstituted benzylhydroxylamines, with direct comparison to the N-benzyl isomer (CAS 2229278-17-3) to validate the pharmacophoric requirement for O-connectivity.

Synthetic Intermediate for Hydroxamic Acid and β-Lactamase Inhibitor Precursor Synthesis

O-Benzylhydroxylamine derivatives serve as key intermediates in the synthesis of hydroxamic acids (via reaction with activated carboxylic acids or acyl chlorides) and β-lactamase inhibitor precursors . The 3-Cl,4-CF₃ substitution pattern introduces electron-withdrawing character that may modulate the reactivity of the hydroxylamine nitrogen in subsequent acylation or alkylation steps, offering a differentiated building block for medicinal chemistry libraries.

Quote Request

Request a Quote for O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.